molecular formula C9H13NO B1421083 (3-Methoxy-5-methylphenyl)methanamine CAS No. 1261681-27-9

(3-Methoxy-5-methylphenyl)methanamine

Cat. No.: B1421083
CAS No.: 1261681-27-9
M. Wt: 151.21 g/mol
InChI Key: JFONZQGFYUJIFI-UHFFFAOYSA-N
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Description

(3-Methoxy-5-methylphenyl)methanamine is an organic compound with the molecular formula C8H10O2N. It is a derivative of phenol and contains a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring, along with an amine group (-NH2) attached to the benzene ring's methylene carbon

Synthetic Routes and Reaction Conditions:

  • Reduction of Nitro Compounds: One common synthetic route involves the reduction of 3-methoxy-5-methylnitrobenzene using reducing agents such as iron powder and hydrochloric acid.

  • Amination of Aldehydes: Another method involves the amination of 3-methoxy-5-methylbenzaldehyde using reagents like ammonia or ammonium acetate under specific reaction conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes, including catalytic hydrogenation and continuous flow reactors to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation Products: 3-Methoxy-5-methylbenzoic acid and 3-Methoxy-5-methylbenzaldehyde.

  • Reduction Products: 3-Methoxy-5-methylbenzylamine.

  • Substitution Products: Various halogenated derivatives of the benzene ring.

Scientific Research Applications

(3-Methoxy-5-methylphenyl)methanamine has several applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism by which (3-Methoxy-5-methylphenyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can act as a nucleophile, participating in various biochemical reactions. The methoxy and methyl groups can influence the compound's binding affinity and selectivity towards different receptors and enzymes.

Comparison with Similar Compounds

(3-Methoxy-5-methylphenyl)methanamine is similar to other phenolic compounds such as 3-Methoxyphenol and 5-Methylphenol. its unique combination of functional groups gives it distinct chemical properties and potential applications. Other similar compounds include:

  • 3-Methoxyphenol: Lacks the methyl group at the 5-position.

  • 5-Methylphenol: Lacks the methoxy group at the 3-position.

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Properties

IUPAC Name

(3-methoxy-5-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFONZQGFYUJIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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